5'-DMTr-dA(Bz)-Methyl phosphonamidite

oligonucleotide synthesis solid-phase DNA synthesis phosphonamidite coupling kinetics

5'-DMTr-dA(Bz)-Methyl phosphonamidite (CAS 114079-05-9, molecular formula C45H51N6O6P, molecular weight 802.9 g/mol) is a specialized nucleoside phosphonamidite monomer for solid-phase oligonucleotide synthesis. It incorporates a 5'-dimethoxytrityl (DMTr) protecting group, an N6-benzoyl (Bz) protected adenine base, and a methyl group at the phosphorus center instead of the standard β-cyanoethyl moiety, enabling the introduction of uncharged methylphosphonate internucleotide linkages into synthetic oligonucleotides.

Molecular Formula C45H51N6O6P
Molecular Weight 802.9 g/mol
Cat. No. B15587579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dA(Bz)-Methyl phosphonamidite
Molecular FormulaC45H51N6O6P
Molecular Weight802.9 g/mol
Structural Identifiers
InChIInChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1
InChIKeySHLCUYWRZCTCOJ-WKUHJHGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-DMTr-dA(Bz)-Methyl Phosphonamidite: Technical Profile for Methylphosphonate Oligonucleotide Synthesis


5'-DMTr-dA(Bz)-Methyl phosphonamidite (CAS 114079-05-9, molecular formula C45H51N6O6P, molecular weight 802.9 g/mol) is a specialized nucleoside phosphonamidite monomer for solid-phase oligonucleotide synthesis [1]. It incorporates a 5'-dimethoxytrityl (DMTr) protecting group, an N6-benzoyl (Bz) protected adenine base, and a methyl group at the phosphorus center instead of the standard β-cyanoethyl moiety, enabling the introduction of uncharged methylphosphonate internucleotide linkages into synthetic oligonucleotides .

Why Standard dA CE Phosphoramidite Cannot Substitute for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite


Attempting to substitute standard dA CE phosphoramidite (such as DMT-dA(bz) β-cyanoethyl phosphoramidite) for 5'-DMTr-dA(Bz)-methyl phosphonamidite will result in fundamentally different oligonucleotide products: the former produces negatively charged phosphodiester linkages, whereas the latter produces neutral, nuclease-resistant methylphosphonate linkages [1]. Beyond this chemical outcome difference, methyl phosphonamidite requires distinct synthesis conditions—including extended coupling time, specialized low-water oxidizer, and DMAP-containing capping reagents—to prevent linkage degradation, making direct protocol substitution non-viable without operational adaptation .

Quantitative Differentiation Evidence: 5'-DMTr-dA(Bz)-Methyl Phosphonamidite vs. dA CE Phosphoramidite


Coupling Time: 6 Minutes Required vs. Sub-2 Minute Standard Amidite Cycles

The methyl phosphonamidite monomer requires a 6-minute coupling time on automated DNA synthesizers when following protocols adapted from standard CE phosphoramidite methods [1]. This extended duration is a direct operational differentiation from standard dA CE phosphoramidite, which typically couples within 30–90 seconds under identical instrument configurations .

oligonucleotide synthesis solid-phase DNA synthesis phosphonamidite coupling kinetics

Oxidizer Requirement: Low-Water Content Oxidizer Mandatory vs. Standard Iodine Oxidizer

To prevent degradation of the acid-labile methylphosphonate linkage during synthesis, the use of a low-water content oxidizer (Glen Research catalog 40-4032) is specifically recommended for methyl phosphonamidites [1]. Standard iodine/water/pyridine/THF oxidizer solutions used for CE phosphoramidites contain sufficient water to cause measurable methylphosphonate linkage cleavage .

methylphosphonate oligonucleotide oxidation chemistry backbone modification

Capping Reagent Modification: DMAP-Containing Cap B Required

Methyl phosphonamidite synthesis protocols specify the use of DMAP (dimethylaminopyridine) in Cap B solution (Glen Research catalog 40-4020) to prevent degradation of the methylphosphonate linkage during the capping step [1]. Standard Cap B formulations for CE phosphoramidite synthesis typically employ N-methylimidazole (NMI) and do not contain DMAP .

capping chemistry methylphosphonate stability oligonucleotide synthesis optimization

Solution Stability: 24-Hour Usable Lifetime in Acetonitrile After Reconstitution

Once dissolved in anhydrous acetonitrile, 5'-DMTr-dA(Bz)-methyl phosphonamidite has a documented solution stability of 24 hours [1]. For comparison, standard dA CE phosphoramidite in acetonitrile shows approximately 6% purity reduction after 5 weeks of storage under inert gas atmosphere, per independent stability studies on CE amidites [2].

phosphonamidite stability acetonitrile solution synthesis planning

Deprotection Protocol Divergence: Specialized Cleavage vs. Standard Ammonia Treatment

Methylphosphonate-containing oligonucleotides require specialized deprotection conditions that differ from standard CE phosphoramidite-derived oligonucleotides. Standard dA CE amidite oligonucleotides undergo complete deprotection in 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia . In contrast, methyl phosphonamidite-derived oligonucleotides require a modified protocol involving ammonium hydroxide and acetonitrile/ethanol mixture for cleavage, followed by ethylenediamine treatment to remove methylphosphonate protecting groups .

methylphosphonate deprotection oligonucleotide cleavage post-synthesis processing

Stoichiometric Yield: Coupling Addition Yield Estimates per 0.25 g Packaging

For procurement planning, 0.25 g of 5'-DMTr-dA(Bz)-methyl phosphonamidite yields approximately 90 additions at 40 nmol scale when diluted to 3.11 mL of 0.1 M solution for ABI 392/394 synthesizers [1]. This provides a quantitative baseline for material requirement estimation relative to standard CE phosphoramidites, which typically report coupling efficiencies of ≥99% per step .

oligonucleotide synthesis yield phosphonamidite coupling efficiency reagent economy

Validated Application Scenarios for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite Based on Quantitative Evidence


Synthesis of Antisense Oligonucleotides with Nuclease-Resistant Methylphosphonate Backbones

The neutral methylphosphonate linkage introduced by this monomer confers resistance to nuclease degradation, making it suitable for antisense oligonucleotide research applications where serum stability is required . Laboratories must account for the 6-minute coupling time, low-water oxidizer, and DMAP-containing Cap B requirements when planning synthesis campaigns. Solution must be prepared fresh daily due to 24-hour acetonitrile stability limitation [1].

Construction of Chimeric Oligonucleotides Combining Phosphodiester and Methylphosphonate Linkages

This monomer enables site-specific incorporation of neutral methylphosphonate linkages within otherwise charged phosphodiester backbones . Such chimeric constructs are employed in mechanistic studies of oligonucleotide-protein interactions and cellular uptake. Synthesis requires switching between CE amidite and methyl phosphonamidite cycles with appropriate oxidizer and capping reagent changes at each methylphosphonate position [1].

Research-Grade Methylphosphonate Oligonucleotide Synthesis with Controlled Impurity Profiles

For laboratories producing methylphosphonate oligonucleotides for biophysical characterization or in vitro assays, procurement of this monomer with documented purity specifications enables reproducible synthesis outcomes. The required low-water oxidizer and specialized deprotection protocol (ammonium hydroxide/acetonitrile/ethanol cleavage followed by ethylenediamine treatment) must be incorporated into the synthesis workflow .

Technical Documentation Hub

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